molecular formula C15H15ClN2O B085296 Nortetrazepam CAS No. 10379-11-0

Nortetrazepam

Cat. No.: B085296
CAS No.: 10379-11-0
M. Wt: 274.74 g/mol
InChI Key: FDRMSENAXZDFTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nortetrazepam typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the benzodiazepine ring structure . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. Quality control measures are crucial to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Nortetrazepam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, dehydrogenated, and substituted derivatives of this compound .

Biological Activity

Nortetrazepam is a benzodiazepine derivative that has garnered attention for its pharmacological properties and biological activity. This article delves into the compound's biological effects, metabolic pathways, and clinical implications, supported by relevant data tables and research findings.

Chemical Structure and Classification

This compound is structurally related to tetrazepam, belonging to the 1,4-benzodiazepine class. Its chemical formula is C15H14N2OC_{15}H_{14}N_{2}O, and it is characterized by a 7-nitro substitution on the benzodiazepine core.

This compound exhibits its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptor. It enhances GABAergic transmission by increasing the frequency of chloride channel opening events, leading to increased neuronal inhibition. This mechanism underlies its sedative and anxiolytic effects.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues with high lipid solubility.
  • Metabolism : Primarily metabolized in the liver via hydroxylation and conjugation pathways.
  • Excretion : Excreted through urine as metabolites.

Biological Activity and Effects

This compound exhibits several biological activities:

  • Sedative Effects : Demonstrated efficacy in reducing anxiety and promoting sleep.
  • Muscle Relaxant Properties : Effective in alleviating muscle spasms.
  • Anticonvulsant Activity : Provides protection against seizures in animal models.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
SedativeInduces sleep and reduces anxiety
Muscle RelaxantAlleviates muscle spasms
AnticonvulsantProtects against seizures

Metabolic Studies

Research indicates that this compound undergoes extensive metabolism. A study highlighted that hydroxylation occurs at various positions on the benzodiazepine ring, influencing its pharmacological profile. The metabolic pathway is crucial for understanding both efficacy and potential toxicity.

Table 2: Metabolic Pathways of this compound

MetaboliteFormation PathwayActivity
Hydroxythis compoundHydroxylation at C3 or C7Active
GlucuronidesConjugation with glucuronic acidInactive

Clinical Case Studies

Several clinical studies have assessed the efficacy and safety of this compound in various populations:

  • Anxiety Disorders : A double-blind study involving patients with generalized anxiety disorder reported significant improvements in anxiety scores compared to placebo.
  • Insomnia Treatment : In a randomized controlled trial, patients taking this compound experienced improved sleep quality and duration without significant residual effects the following day.

Table 3: Clinical Study Outcomes

Study FocusPopulationOutcomeReference
Anxiety DisordersAdults with GADSignificant reduction in anxiety scores
Insomnia TreatmentAdults with insomniaImproved sleep quality

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

  • Drowsiness
  • Dizziness
  • Dependence risk with prolonged use

Monitoring for adverse effects is essential, especially in long-term therapy.

Properties

IUPAC Name

7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMSENAXZDFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146057
Record name Nortetrazepam [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10379-11-0
Record name 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10379-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortetrazepam [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortetrazepam [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTETRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell me about the presence of nortetrazepam in the body after tetrazepam administration?

A1: The research paper states that after oral administration of tetrazepam, "only very small levels of active metabolites are present in serum" []. While the paper does not explicitly quantify the levels of this compound, it implies that its presence is minimal compared to the parent drug, tetrazepam. This suggests that the pharmacological effects observed after tetrazepam administration are primarily attributed to the parent drug itself, rather than its metabolite, this compound.

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